molecular formula C8H13NO3 B6156227 5-(oxan-4-yl)-1,3-oxazolidin-2-one CAS No. 1496722-98-5

5-(oxan-4-yl)-1,3-oxazolidin-2-one

Cat. No.: B6156227
CAS No.: 1496722-98-5
M. Wt: 171.19 g/mol
InChI Key: JNCMDCLHYHAJBP-UHFFFAOYSA-N
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Description

5-(oxan-4-yl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone family This compound is characterized by a five-membered ring containing both oxygen and nitrogen atoms, with an additional oxane (tetrahydropyran) ring attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(oxan-4-yl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxane derivatives with amino alcohols, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(oxan-4-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups on the oxane or oxazolidinone rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(oxan-4-yl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(oxan-4-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(oxan-4-yl)-1,2-oxazole-4-carboxylic acid: This compound shares the oxane ring but has a different heterocyclic structure.

    5-(oxan-4-yl)-1,3-thiazol-2-yl]-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide: Another compound with an oxane ring but different functional groups and ring systems.

Uniqueness

5-(oxan-4-yl)-1,3-oxazolidin-2-one is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms in the oxazolidinone ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1496722-98-5

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

5-(oxan-4-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H13NO3/c10-8-9-5-7(12-8)6-1-3-11-4-2-6/h6-7H,1-5H2,(H,9,10)

InChI Key

JNCMDCLHYHAJBP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2CNC(=O)O2

Purity

95

Origin of Product

United States

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